Enhanced Lipophilicity (XLogP3 = 0.8) vs. 3-Aminopyridine (LogP ≈ 0.1) Drives Organic Phase Partitioning and CNS Penetration Potential
N-Methyl-3-pyridinamine exhibits an XLogP3 value of 0.8 [1], a >7-fold increase in predicted octanol-water partition coefficient compared to unmethylated 3-aminopyridine, which has reported LogP values ranging from 0.001 to 0.11 [2]. This shift reflects the hydrophobic contribution of the N-methyl group, which significantly alters the compound's solubility profile and organic-phase partitioning behavior in work-up and extraction steps.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | 3-Aminopyridine (LogP ≈ 0.0-0.1) |
| Quantified Difference | ΔLogP ≈ +0.7 (approx. 5-7× increase in partition coefficient) |
| Conditions | Predicted octanol-water partition coefficient (computational). |
Why This Matters
This differentiation is critical for extraction efficiency, chromatographic separation, and for projects where balanced LogP is desired for CNS target engagement (ideal range 1-3), positioning N-Methyl-3-pyridinamine as a more appropriate fragment or intermediate than the highly polar 3-aminopyridine.
- [1] PubChem. (2025). N-Methyl-3-pyridinamine: XLogP3-AA. View Source
- [2] SpringerMaterials. (n.d.). 3-Aminopyridine: Calculated Log P. View Source
